This compound originates from the enzymatic breakdown of beta-casein during digestion. Bovine milk contains several genetic variants of beta-casein, notably A1 and A2. The release of beta-casomorphins occurs when these proteins are hydrolyzed by digestive enzymes, with beta-casomorphin (1-4) being one of the shorter fragments produced from this process .
beta-Casomorphin (1-4) belongs to a broader class of compounds known as casomorphins, which are peptides formed from casein proteins. These peptides are characterized by their opioid-like activity and are classified based on their amino acid sequence and length. Specifically, beta-casomorphins can vary in length from three to eleven amino acids, with beta-casomorphin (1-4) being one of the shorter variants .
The synthesis of beta-casomorphin (1-4) can be achieved through several methods:
The enzymatic synthesis typically requires controlled conditions:
Beta-casomorphin (1-4) participates in various biochemical reactions primarily through its interaction with opioid receptors:
The binding affinity and efficacy at opioid receptors depend on structural features such as the presence of specific amino acids, particularly proline residues which stabilize the conformation necessary for receptor interaction .
Beta-casomorphin (1-4) acts primarily through its interaction with mu-opioid receptors located in the central nervous system and peripheral tissues:
Studies have shown that similar peptides can affect gastrointestinal physiology directly and may also have systemic effects on cardiovascular, neurological, and endocrine systems .
Beta-casomorphin (1-4) has several potential applications in scientific research:
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1